molecular formula C21H28ClNO4 B3434063 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride CAS No. 744254-12-4

21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride

Cat. No.: B3434063
CAS No.: 744254-12-4
M. Wt: 393.9 g/mol
InChI Key: STNDTRJCWVMRIQ-UHFFFAOYSA-N
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Description

21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally similar to naturally occurring corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical process starting from pregnenolone, a naturally occurring steroid. The synthesis involves several key steps, including oxidation, reduction, and functional group modifications. The reaction conditions typically involve the use of strong oxidizing agents, such as chromium trioxide, and reducing agents like lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the synthesis of 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride is carried out in large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of advanced chemical engineering techniques to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the steroid structure to achieve the desired pharmacological properties.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Various halogenating agents, such as thionyl chloride (SOCl2), are used to introduce halogen atoms.

Major Products Formed: The major products formed from these reactions include various intermediates and by-products, which are carefully separated and purified to obtain the final compound.

Scientific Research Applications

Chemistry: In chemistry, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride is used as a precursor for the synthesis of other corticosteroids and related compounds. Its structural complexity makes it a valuable tool for studying steroid chemistry and developing new synthetic methods.

Biology: In biological research, the compound is used to study the effects of corticosteroids on cellular processes, including inflammation, immune response, and gene expression. It serves as a model compound for understanding the mechanisms of steroid hormone action.

Medicine: Medically, this compound is used in the treatment of various inflammatory and autoimmune diseases, such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Its potent anti-inflammatory properties make it an effective therapeutic agent.

Industry: In the pharmaceutical industry, the compound is used in the production of corticosteroid medications. Its synthesis and purification processes are optimized to ensure high-quality products for medical use.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation of anti-inflammatory and immunosuppressive pathways, resulting in the suppression of inflammatory cytokines and the modulation of immune responses. The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes.

Comparison with Similar Compounds

  • Prednisone: Another synthetic corticosteroid with similar anti-inflammatory properties.

  • Dexamethasone: A more potent corticosteroid used in more severe inflammatory conditions.

  • Hydrocortisone: A naturally occurring corticosteroid with similar therapeutic uses.

Uniqueness: 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride is unique in its specific structural modifications, which enhance its potency and duration of action compared to other corticosteroids. Its ability to selectively target inflammatory pathways makes it a valuable therapeutic agent in clinical practice.

Properties

CAS No.

744254-12-4

Molecular Formula

C21H28ClNO4

Molecular Weight

393.9 g/mol

IUPAC Name

17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride

InChI

InChI=1S/C21H27NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-15,18,26H,3-4,6,8,10-11,22H2,1-2H3;1H

InChI Key

STNDTRJCWVMRIQ-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN)O)CCC4=CC(=O)C=C[C@]34C.Cl

SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C.Cl

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride
Reactant of Route 2
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride
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21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride
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21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride
Reactant of Route 5
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride
Reactant of Route 6
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride

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